molecular formula C16H23NO4 B1597102 (S)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid CAS No. 98628-27-4

(S)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid

Cat. No. B1597102
CAS RN: 98628-27-4
M. Wt: 293.36 g/mol
InChI Key: AIFKBFKJMQTYAM-ZDUSSCGKSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid, or (S)-Boc-Phe-OH, is an important organic compound used in the synthesis of peptides, peptidomimetics, and other related compounds. It is a key intermediate in the synthesis of many biologically active compounds, including peptide-based drugs, and has been used in the laboratory for decades.

Scientific Research Applications

Precursor in Synthesis

(S)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid is used as a precursor in various chemical syntheses. For instance, it has been utilized in the synthesis of (4R)-4-[(tert-Butoxycarbonyl)amino]-2-methyl-2-penten-5-olide, a precursor of trans-4-methylproline, highlighting its role in creating complex molecular structures (Nevalainen & Koskinen, 2001).

Collagen Cross-Link Synthesis

It plays a crucial role in the synthesis of key intermediates for preparing collagen cross-links. Such applications are vital in understanding and manipulating the structural and mechanical properties of collagen (Adamczyk, Johnson, & Reddy, 1999).

Protease Inhibitor Development

This compound is instrumental in synthesizing analogs of the carboxyl protease inhibitor, pepstatin. These analogs, like (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid, are potent inhibitors of pepsin and renin, demonstrating the compound's significance in developing pharmaceutical agents (Rich, Sun, & Ulm, 1980).

HIV-1 Protease Inhibition

The compound is used in the synthesis of inhibitors targeting HIV-1 protease. By incorporating specific isomers of this compound into peptide sequences, researchers have developed potent inhibitors against HIV-1 protease, showcasing its utility in antiviral drug development (Raju & Deshpande, 1991).

Peptide Synthesis

This compound has been used in the efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected l-amino acids, indicating its relevance in peptide synthesis and modification (Koseki, Yamada, & Usuki, 2011).

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFKBFKJMQTYAM-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375926
Record name (S)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid

CAS RN

98628-27-4
Record name (S)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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